[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine

Catalog No.
S2644873
CAS No.
1393427-44-5
M.F
C12H18N2O
M. Wt
206.289
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine

CAS Number

1393427-44-5

Product Name

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine

IUPAC Name

[4-(pyridin-2-ylmethyl)oxan-4-yl]methanamine

Molecular Formula

C12H18N2O

Molecular Weight

206.289

InChI

InChI=1S/C12H18N2O/c13-10-12(4-7-15-8-5-12)9-11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2

InChI Key

UTWPPGRZOANATB-UHFFFAOYSA-N

SMILES

C1COCCC1(CC2=CC=CC=N2)CN

solubility

not available

The compound [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine is a synthetic organic molecule characterized by its unique structure, which includes a pyridine ring and an oxane moiety. The presence of the pyridine group suggests potential interactions with biological targets, making it a compound of interest in medicinal chemistry. The oxane structure contributes to its stability and solubility properties, which are crucial for biological applications.

The chemical behavior of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine can be analyzed through various reaction types, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles, leading to the formation of more complex derivatives.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation, especially if it contains reactive functional groups that can be oxidized.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides, which are significant in the synthesis of more complex molecules.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

The biological activity of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine has been explored using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. This program evaluates potential pharmacological effects based on structural characteristics. Predicted activities may include:

  • Antimicrobial Effects: Due to the presence of the pyridine ring, which is often associated with antimicrobial properties.
  • Neuroactive Properties: The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

In vitro studies are essential to verify these predictions and understand the mechanisms behind the biological activities.

Synthesis of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine typically involves multi-step organic reactions:

  • Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Functionalization: The introduction of the pyridine moiety can occur via nucleophilic substitution or coupling reactions with pyridine derivatives.
  • Amine Introduction: The final step often involves reductive amination or direct amination to introduce the methanamine group.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The applications of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine span several fields:

  • Pharmaceutical Development: Its predicted biological activities make it a candidate for drug development, particularly in antimicrobial and neuropharmacological contexts.
  • Chemical Probes: It may serve as a chemical probe in biochemical studies to elucidate pathways involving specific receptors or enzymes.

These applications highlight its potential utility in both therapeutic and research settings.

Interaction studies are crucial for understanding how [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to target proteins, providing insights into its mechanism of action.
  • High-throughput Screening: In vitro assays can assess the compound's efficacy against various biological targets, identifying potential therapeutic uses.

These studies will help establish a clearer picture of its pharmacological profile.

Several compounds share structural similarities with [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine, including:

  • Pyridine Derivatives: Such as 2-methylpyridine, known for its diverse biological activities.
  • Oxane-based Compounds: Like tetrahydrofuran derivatives that exhibit solvent properties and biological relevance.
  • Aminomethylpyridines: These compounds often demonstrate significant neuroactive properties.

Comparison Table

Compound NameStructure CharacteristicsBiological Activity
[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanaminePyridine and oxane structureAntimicrobial, neuroactive
2-MethylpyridineSimple pyridine derivativeAntimicrobial
TetrahydrofuranSaturated cyclic etherSolvent properties
AminomethylpyridinesAmino group attached to pyridineNeuroactive

This comparison highlights the unique aspects of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine, particularly its dual functionality derived from both the oxane and pyridine components, setting it apart from simpler analogs.

XLogP3

0.7

Dates

Last modified: 04-14-2024

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